Boiling Point Differentiation from 3-Chloro Analog
The 4-chloro (para) substitution pattern confers a significantly higher predicted boiling point compared to the 3-chloro (meta) regioisomer. Specifically, 4-chloro-N-(cyclopropylmethyl)-2-methylaniline exhibits a predicted boiling point of 323.4±22.0 °C at 760 mmHg , whereas the 3-chloro isomer (CAS 356539-51-0) displays a predicted boiling point of 312.6±22.0 °C under identical conditions . This 10.8 °C differential provides a measurable basis for analytical distinction via GC-MS retention time comparison and informs optimal distillation or sublimation purification strategies when isolating the target regioisomer from synthetic mixtures.
| Evidence Dimension | Boiling point |
|---|---|
| Target Compound Data | 323.4±22.0 °C at 760 mmHg (predicted) |
| Comparator Or Baseline | 3-Chloro-N-(cyclopropylmethyl)-2-methylaniline (CAS 356539-51-0): 312.6±22.0 °C at 760 mmHg (predicted) |
| Quantified Difference | 10.8 °C higher boiling point for 4-chloro regioisomer |
| Conditions | Predicted values at standard atmospheric pressure (760 mmHg); both compounds share identical molecular formula C₁₁H₁₄ClN |
Why This Matters
This boiling point differential enables confident regioisomer identification via GC-MS and informs purification method selection, reducing the risk of cross-contamination in subsequent synthetic steps.
